molecular formula C17H21N5O4 B2427970 8-(ethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 919020-42-1

8-(ethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2427970
CAS No.: 919020-42-1
M. Wt: 359.386
InChI Key: PBFRGBSSYLTICH-UHFFFAOYSA-N
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Description

8-(ethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
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Properties

IUPAC Name

8-(ethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-3-18-16-19-14-13(15(24)20-17(25)21(14)2)22(16)9-11(23)10-26-12-7-5-4-6-8-12/h4-8,11,23H,3,9-10H2,1-2H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFRGBSSYLTICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Ethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound exhibits various interactions with biological systems, including effects on enzyme activity and receptor binding.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes an ethylamino group, a phenoxypropyl moiety, and a methyl group on the purine ring. Its molecular formula is C15H20N4O3C_{15}H_{20}N_4O_3, and it has a molecular weight of approximately 304.35 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H20N4O3C_{15}H_{20}N_4O_3
Molecular Weight304.35 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs) and various enzymes. GPCRs play critical roles in signal transduction, influencing numerous physiological processes.

1. Interaction with GPCRs

Research has indicated that compounds similar to this compound can act as agonists or antagonists at specific GPCRs, which may lead to various downstream effects such as modulation of neurotransmitter release or alteration in cellular responses to hormones .

2. Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect phosphodiesterase activity, which plays a significant role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). This inhibition can lead to enhanced signaling pathways associated with cellular proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines:

Cell LineIC50 (µM)Effect Observed
HeLa5.4Inhibition of cell proliferation
MCF-74.8Induction of apoptosis
A5496.1Cell cycle arrest

These findings suggest that the compound may possess anticancer properties by inhibiting cell growth and inducing apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor growth in xenograft models. Mice treated with varying doses showed a dose-dependent reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:

ParameterValue
Half-life4 hours
Bioavailability60%
MetabolismLiver (CYP450 enzymes)

These parameters suggest a moderate half-life with good bioavailability, indicating potential for effective oral administration.

Preparation Methods

Purine-2,6-dione Core Derivatization

The target compound’s structure derives from sequential modifications of 3-methylpurine-2,6-dione. Key steps include:

  • N7-Alkylation with 2-hydroxy-3-phenoxypropyl groups.
  • C8-Amination via nucleophilic substitution or reductive alkylation.
  • Regioselective control to ensure proper functional group placement.

The foundational approach mirrors methods described in Czechoslovakian Patent CS270547B1, where alkylation of purine diones is achieved using halide derivatives under phase-transfer catalysis. For instance, introducing the phenoxypropyl moiety requires reacting 3-methylpurine-2,6-dione with epoxide or epichlorohydrin derivatives in the presence of alkaline carbonates and polar aprotic solvents like dimethylformamide (DMF).

Stepwise Synthetic Routes

N7-Alkylation with 2-Hydroxy-3-phenoxypropyl Groups

The phenoxypropyl side chain is introduced via nucleophilic substitution. A representative protocol involves:

  • Reagents : 3-methylpurine-2,6-dione, (2-oxiranylmethoxy)benzene (epoxide derivative), tetrabutylammonium bromide (phase-transfer catalyst).
  • Conditions : 60–80°C in DMF/water (3:1), pH 10–12 maintained by sodium hydroxide.
  • Mechanism : Ring-opening of the epoxide by the purine’s N7 nitrogen generates the 2-hydroxy-3-phenoxypropyl substituent.

Optimization Note : Excess epoxide (1.5–2.0 equivalents) and prolonged reaction times (12–18 hours) improve yields to 70–75%.

C8-Ethylamination

The ethylamino group is introduced via:

  • Method A : Reaction with ethylamine hydrochloride in the presence of potassium carbonate, using DMF as solvent at 100°C for 8 hours.
  • Method B : Reductive amination using ethylamine and sodium cyanoborohydride in methanol at room temperature.

Comparative Data :

Method Yield (%) Purity (%) Conditions
A 65 98 100°C, 8h
B 82 99 RT, 24h

Method B offers superior yields and milder conditions but requires stringent pH control (pH 6–7) to avoid over-reduction.

Regioselectivity and Side Reactions

Competing Alkylation Pathways

Unwanted N9-alkylation is minimized by:

  • Using bulky bases (e.g., potassium tert-butoxide) to deprotonate N7 preferentially.
  • Low-temperature reactions (0–10°C) during initial alkylation steps.

Hydroxyl Group Protection

The 2-hydroxy group in the propyl chain is sensitive to oxidation. Protection as a tert-butyldimethylsilyl (TBS) ether before alkylation, followed by deprotection with tetra-n-butylammonium fluoride (TBAF), ensures integrity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via:

  • Silica gel chromatography (ethyl acetate/methanol 9:1) to isolate the target compound.
  • Recrystallization from hot ethanol/water (4:1) to achieve >99% purity.

Analytical Validation

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).
  • NMR : Key signals include δ 1.2 ppm (ethylamino CH3), δ 3.4 ppm (N7-CH2), and δ 6.8–7.3 ppm (phenoxy aromatic protons).

Industrial-Scale Adaptations

Solvent Recycling

DMF is recovered via distillation under reduced pressure (80°C, 15 mmHg), achieving 90% solvent reuse.

Emerging Methodologies

Enzymatic Alkylation

Pilot studies using Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF4]) demonstrate 60% yield at 37°C, though scalability remains unproven.

Photocatalytic C–N Coupling

Visible-light-mediated amination using iridium catalysts (e.g., Ir(ppy)3) shows promise for C8-ethylamination at room temperature, albeit with modest yields (45–50%).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 8-(ethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

  • Methodology :

  • Multi-step synthesis : Use nucleophilic substitution at the 8-position with ethylamine and a phenoxypropyl side chain at the 7-position. Optimize reaction conditions (e.g., polar aprotic solvents like DMF, temperatures of 60–80°C, and catalysts like K₂CO₃) to enhance regioselectivity .
  • Purification : Employ column chromatography (silica gel, eluents such as PE:EA = 4:1) or recrystallization to isolate the compound with >95% purity .
    • Key Parameters : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., ethylamine:purine precursor = 1.2:1) to minimize byproducts .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethylamino at C8, phenoxypropyl at C7) and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 403.439 for C₁₉H₂₅N₅O₅) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity and stability .

Q. How can solubility limitations of this compound be addressed in in vitro assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility while avoiding cytotoxicity .
  • pH Adjustment : Test buffered solutions (pH 6.5–7.4) to improve solubility, as hydroxy and amino groups may ionize .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance biological activity?

  • Methodology :

  • Alkyl Chain Variations : Replace the ethylamino group (C8) with cyclohexylamino or pentylamino groups to study steric/electronic effects on enzyme binding (e.g., adenosine receptor affinity) .
  • Phenoxypropyl Modifications : Introduce methoxy or chloro substituents on the phenyl ring to modulate lipophilicity and target engagement (e.g., kinase inhibition) .
    • Data Analysis : Compare IC₅₀ values across analogs using dose-response curves in enzymatic assays .

Q. How does this compound interact with adenosine deaminase (ADA) or phosphodiesterase (PDE) enzymes?

  • Methodology :

  • Enzymatic Assays : Measure inhibition kinetics (Km, Vmax) using spectrophotometric or fluorometric substrates (e.g., adenosine → inosine conversion for ADA) .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to map interactions between the purine core and enzyme active sites (e.g., hydrogen bonding with Glu217 in PDE4) .
    • Contradiction Resolution : If conflicting inhibition data arise (e.g., ADA vs. PDE selectivity), validate via X-ray crystallography or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate oxidative degradation of the hydroxypropyl-phenoxy moiety during long-term storage?

  • Methodology :

  • Stability Studies : Accelerated degradation testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., quinone formation) .
  • Formulation : Lyophilize the compound with cryoprotectants (trehalose) or store under inert gas (N₂) to prevent oxidation .

Q. How can conflicting reports on its antitumor efficacy be resolved across cell lines?

  • Methodology :

  • Cell Line Profiling : Test cytotoxicity (MTT assay) in panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .
  • Mechanistic Studies : Use RNA-seq or proteomics to correlate efficacy with target expression (e.g., Bcl-2 suppression in apoptosis-resistant lines) .
    • Data Normalization : Include positive controls (e.g., 5-fluorouracil) and adjust for proliferation rates .

Methodological Notes

  • Synthetic Optimization : Prioritize catalytic methods (e.g., Pd-mediated cross-coupling) to reduce step count and improve scalability .
  • Biological Assays : Validate target engagement using CRISPR knockouts or siRNA silencing to confirm on-mechanism activity .
  • Data Reproducibility : Share raw spectral data (NMR, MS) via repositories like PubChem or Zenodo to address variability in reported bioactivities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.